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molecular formula C16H24N2O3 B8756021 Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B8756021
M. Wt: 292.37 g/mol
InChI Key: DJWNFMMYIQIDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

RuPhos (32.7 mg, 0.07 mmol) and palladium (II) acetate (15.75 mg, 0.07 mmol) were suspended in toluene (1 mL) at ambient temperature. The mixture was degassed and purged with nitrogen several times and warmed to 50°C for 20 mins. In a separate vessel were mixed 1-chloro-2-methoxybenzene (100 mg, 0.70 mmol), tert-butyl piperazine-1-carboxylate (131 mg, 0.70 mmol), sodium tertbutoxide (101 mg, 1.05 mmol) and toluene (2 mL). The suspension was degassed and purged with nitrogen then warmed to 50°C. The solution of catalyst was added to the reaction vessel and the resulting mixture was degassed and purged with nitrogen. The reaction was heated to 110°C (ext T) under nitrogen for 6 hours then allowed to cool to ambient temperature overnight. The reaction mixture was filtered and concentrated and the crude material purified by flash silica chromatography, elution gradient 20 to 60% EtOAc in heptane. Pure fractions were evaporated to dryness to afford tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (23.00 mg, 11.22 %) as a colourless dry film. Yield not good....if this route followed maybe try different catalyst - pepsi?
Quantity
0.00105 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Quantity
0.000701 mol
Type
reactant
Reaction Step Three
Quantity
0.000701 mol
Type
reactant
Reaction Step Four
Quantity
7.01e-05 mol
Type
catalyst
Reaction Step Five
Quantity
7.01e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
859
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00105 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.003 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000701 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.000701 mol
Type
reactant
Smiles
COC1=CC=CC=C1Cl
Step Five
Name
Quantity
7.01e-05 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
7.01e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OC
Measurements
Type Value Analysis
YIELD 11.22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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